9H-Benz(c)indolo(3,2,1-ij)(1,5)naphthyridin-9-one
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Overview
Description
9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one: is a complex organic compound with the molecular formula C18H10N2O . It is known for its unique structural framework, which includes fused benzene, indole, and naphthyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and naphthyridines can be subjected to cyclization reactions using strong acids or bases as catalysts .
Industrial Production Methods:
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry:
In chemistry, 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology:
In biological research, this compound has been studied for its potential as a kinase inhibitor. It has shown promise in inhibiting Fyn kinase, which is involved in various cellular processes .
Medicine:
In medicinal chemistry, derivatives of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one are being explored for their potential therapeutic applications, including the treatment of neurodegenerative diseases such as Alzheimer’s .
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .
Mechanism of Action
The mechanism of action of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one involves its interaction with molecular targets such as kinases. For instance, it can inhibit Fyn kinase by binding to its active site, thereby preventing the phosphorylation of downstream targets. This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one derivatives: These compounds share the same core structure but differ in their substituents, which can alter their chemical and biological properties.
Indole derivatives: Compounds with an indole core structure, which are also studied for their biological activities.
Naphthyridine derivatives: Compounds with a naphthyridine core, known for their potential therapeutic applications.
Uniqueness:
The uniqueness of 9H-Benz©indolo(3,2,1-ij)(1,5)naphthyridin-9-one lies in its fused ring system, which provides a rigid and planar structure. This rigidity can enhance its binding affinity to molecular targets, making it a valuable scaffold for drug design .
Properties
CAS No. |
38478-71-6 |
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Molecular Formula |
C18H10N2O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8(20),9,11,13,15,17-nonaen-19-one |
InChI |
InChI=1S/C18H10N2O/c21-18-14-7-2-1-6-12(14)16-17-13(9-10-19-16)11-5-3-4-8-15(11)20(17)18/h1-10H |
InChI Key |
VODSHQYSLMKQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC=CC4=C3N(C2=O)C5=CC=CC=C45 |
Origin of Product |
United States |
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